N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the spiro[cycloheptane-1,2’-quinazoline] ring system, the introduction of the fluorophenyl group, and the attachment of the acetamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spiro[cycloheptane-1,2’-quinazoline] ring system, the fluorophenyl group, and the acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom, the amide group, and the sulfur atom could potentially make this compound reactive under certain conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Biological Activity
Spiro compounds and quinazoline derivatives have been extensively studied for their synthesis methods and biological activities. For instance, spiro compounds derived from quinazoline and cycloheptane structures have shown significant anti-monoamine oxidase and antitumor activities. The synthesis of these compounds involves the reaction of specific precursors to produce sulfanyl-substituted derivatives, highlighting the importance of structural modification in enhancing biological activity (Markosyan et al., 2015).
Antimicrobial and Antitumor Properties
Spiro[indol-thiazolidon-2,4-diones] and related sulfonamide derivatives have been synthesized and tested for their antimicrobial and antitumor properties. The novel synthesis routes of these compounds allow for the introduction of fluorine and other substituents, enhancing their biological efficacy. Some of these compounds have demonstrated potent antimicrobial activities against pathogenic bacteria and fungi, as well as cytotoxic activities against cancer cell lines, showcasing their potential as therapeutic agents (Abeer N. Al-Romaizan, 2020).
Antioxidant Activities
Fluorinated spiro[oxindole-thiazolidine] compounds fused with sulfur and phosphorus heterocycles have been synthesized and evaluated for their antioxidant activities. These studies underscore the role of fluorination and heterocycle fusion in modulating the antioxidant properties of spiro compounds, which can be crucial for developing new therapeutic agents with potential stress-protective and anti-inflammatory effects (T. Ali & R. M. Abdel-Rahman, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-16-8-7-9-17(14-16)24-20(27)15-28-21-18-10-3-4-11-19(18)25-22(26-21)12-5-1-2-6-13-22/h3-4,7-11,14,25H,1-2,5-6,12-13,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGSNKBVATHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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